molecular formula C10H4Br2O8 B3136520 3,6-Dibromobenzene-1,2,4,5-tetracarboxylic acid CAS No. 41819-13-0

3,6-Dibromobenzene-1,2,4,5-tetracarboxylic acid

Cat. No. B3136520
CAS RN: 41819-13-0
M. Wt: 411.94 g/mol
InChI Key: QBQVZJOTWWDILN-UHFFFAOYSA-N
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Description

3,6-Dibromobenzene-1,2,4,5-tetracarboxylic acid is a chemical compound with the molecular formula C10H4Br2O8 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of 3,6-Dibromobenzene-1,2,4,5-tetracarboxylic acid involves a reaction with 3,6-bromo-tetramethylbenzene, pyridine, and water under specific conditions . The reaction mixture is heated to 100°C while stirring, and KMnO4 is added in small portions. The mixture is then refluxed for 5 hours .


Molecular Structure Analysis

The molecular structure of 3,6-Dibromobenzene-1,2,4,5-tetracarboxylic acid includes 24 bonds - 20 non-H bonds, 10 multiple bonds, 4 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, 4 carboxylic acids (aromatic), and 4 hydroxyl groups .


Chemical Reactions Analysis

In chemical reactions, the formation of the less symmetric 4-X-Me is thermodynamically favorable compared to the formation of 5-X-Me . The transformation of 4-H-Me into 3-H-Me is found to be an uphill process by 3.5 kcal/mol, while the analogous conversion of 4-Cl-Me into 3-Cl-Me costs only 0.2 kcal/mol .


Physical And Chemical Properties Analysis

3,6-Dibromobenzene-1,2,4,5-tetracarboxylic acid is a solid substance at room temperature . It has a molecular weight of 411.94 . The compound should be stored in a sealed container in a dry room .

Scientific Research Applications

Fluorescence and Dual Emission Properties

Background: 3,6-Dibromobenzene-1,2,4,5-tetracarboxylic acid (DBTA) has been studied for its unique dual fluorescence behavior. Dual emission refers to a molecule exhibiting two distinct emission wavelengths upon excitation. In the case of DBTA, the second emission arises due to excited-state intramolecular proton transfer (ESIPT) in polar solvents.

Experimental and Theoretical Insights: Researchers have conducted both experimental and theoretical investigations to understand this phenomenon. The second emission band is attributed to ESIPT, which occurs in polar solvents like DMSO and DMF. In these solvents, an anionic form of DBTA is formed, leading to altered photophysical properties .

Synthesis of 3,6-Dihydroxy-Benzene-1,2,4,5-Tetracarboxylic Acid Esters

Methodology: A convenient synthetic method has been developed for preparing 3,6-dihydroxy-benzene-1,2,4,5-tetracarboxylic acid tetraalkyl esters. These esters are derivatives of DBTA and have potential applications in various fields.

Fluorescence Studies: Researchers have also investigated the fluorescence properties of these esters. Understanding their fluorescence behavior can provide insights into their potential applications in sensors, imaging, or optoelectronic devices .

Analytical Chemistry

Chelating Agents and Sensors: DBTA derivatives can act as chelating agents for metal ions. Researchers have explored their use in selective metal ion sensing, environmental monitoring, and trace metal analysis.

Safety and Hazards

The safety information for 3,6-Dibromobenzene-1,2,4,5-tetracarboxylic acid indicates that it is a hazardous substance. The hazard statements include H302-H315-H319-H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

3,6-dibromobenzene-1,2,4,5-tetracarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Br2O8/c11-5-1(7(13)14)2(8(15)16)6(12)4(10(19)20)3(5)9(17)18/h(H,13,14)(H,15,16)(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBQVZJOTWWDILN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Br)C(=O)O)C(=O)O)Br)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Br2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dibromobenzene-1,2,4,5-tetracarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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